Osimertinib is classified as an irreversible EGFR tyrosine kinase inhibitor. It is specifically designed to target mutant forms of the EGFR, particularly those associated with resistance to first- and second-generation inhibitors. The compound was developed by AstraZeneca and is marketed under the trade name Tagrisso. Its primary use is in the treatment of NSCLC with mutations such as Exon 19 deletions and L858R/T790M mutations, which confer resistance to earlier therapies .
The synthesis of osimertinib has been explored through various methodologies, focusing on improving yield and efficiency. The original synthetic route involves multiple steps, typically yielding around 40% after six steps with high purity . Recent advancements have introduced more efficient protocols that reduce reaction times and eliminate certain purification steps. For instance, one improved method reported yields of up to 68% over seven steps by optimizing reaction conditions such as solvents and temperatures .
Key steps in the synthesis include:
These processes are often conducted under controlled conditions to ensure high purity and yield .
Osimertinib undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product purity and yield throughout the synthesis process .
Osimertinib functions by irreversibly binding to the cysteine residue (Cys797) in the ATP-binding site of mutant EGFRs. This binding inhibits the receptor's tyrosine kinase activity, preventing downstream signaling pathways that promote tumor growth and survival. Notably, osimertinib exhibits selectivity for mutant forms over wild-type EGFR, minimizing off-target effects and enhancing therapeutic efficacy .
The compound's mechanism also involves modulation of various signaling pathways, including ERK and AKT pathways, which are critical for cell proliferation and survival. Resistance mechanisms have been identified involving mutations in the TP53 gene that can alter drug efficacy .
Osimertinib exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use and its behavior in biological systems .
Osimertinib is primarily used in oncology for treating NSCLC with specific EGFR mutations. Its application extends beyond initial treatment; it is also used in cases where patients develop resistance to first-line therapies. Ongoing research explores its potential in combination therapies with other agents targeting different pathways or mechanisms involved in tumor growth .
In addition to its therapeutic role, osimertinib has been investigated as a tracer for positron emission tomography (PET) imaging to enhance tumor detection capabilities in clinical settings .
The development of osimertinib dimesylate (AZD-9291 dimesylate) exemplifies structure-based drug design to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC). Earlier EGFR inhibitors (gefitinib, erlotinib) reversibly targeted activating mutations (exon 19 deletions, L858R) but showed limited efficacy against the T790M "gatekeeper" mutation, which increases ATP affinity by ~100-fold [4] [9]. Osimertinib's core strategy incorporates:
Table 1: Selectivity Profile of Osimertinib Against EGFR Variants
EGFR Mutation | IC50 (nM) | Selectivity vs. Wild-Type |
---|---|---|
L858R/T790M | 1 | 200-fold |
L858R | 12 | 16-fold |
Wild-Type | 200 | - |
This selectivity stems from steric complementarity with T790M's expanded hydrophobic pocket, where osimertinib's indole group docks without steric clashes that impede first-gen inhibitors [7] [9].
Osimertinib's scaffold evolved through systematic SAR studies on pyrimidine core modifications:
Table 2: Key SAR Findings in Pyrimidine-Based Analogs
Modification | Impact on L858R/T790M IC50 | Selectivity vs. WT EGFR | Metabolic Stability |
---|---|---|---|
Removal of indole methyl | 5-fold increase | Reduced | Unchanged |
Acrylamide linker shortening | >50% loss in binding | Reduced | Increased |
Pyrrolidine headpiece (C-005) | 2 nM (equivalent) | 30-fold improved | 2-fold higher half-life |
Notably, C-005's pyrrolo-pyridine headpiece demonstrates enhanced brain penetration in murine models, a critical advance for CNS metastases [6].
X-ray crystallography (PDB: 6P1L, 6JX0) reveals osimertinib's binding mechanism:
Table 3: Crystallographic Parameters for Osimertinib-Bound EGFR Complexes
Mutation | PDB ID | Resolution (Å) | Key Interactions |
---|---|---|---|
T790M/V948R | 6P1L | 2.5 | Covalent bond (C797), H-bonds (Met793), Leu718/Val726/Leu844 clamp |
T790M | 6JX0 | 2.2 | Additional H-bond with Thr854 |
L858R/T790M/C797S | 6JXT | 2.8 | Non-covalent binding only; 40-fold potency loss |
C797S mutation abolishes covalent binding, but residual affinity (IC50 = 40 nM) suggests reversible interactions still occur via the pyrimidine hinge contacts [4] [7].
Osimertinib dimesylate synthesis (Fig. 1) addresses limitations of the free base:
Osimertinib free base + 2CH<sub>3</sub>SO<sub>3</sub>H → Osimertinib dimesylate
Table 4: Properties of Osimertinib Salts
Parameter | Free Base | Monomesylate | Dimesylate |
---|---|---|---|
Solubility (mg/mL) | 0.2 | 3.1 | 4.7 |
Hygroscopicity | High | Moderate | Low |
Oral AUC (ng·h/mL) | 420 | 980 | 1160 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7